molecular formula C10H8ClN3O2S2 B2839891 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448043-90-0

6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2839891
CAS RN: 1448043-90-0
M. Wt: 301.76
InChI Key: XMPSIILHTALBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative, which is a class of compounds that have gained significant interest due to their potential applications in various fields . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. Various methods have been developed, including the reaction of carbonyl compounds with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed in several studies. For instance, the X-ray crystal structure of a derivative revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .


Chemical Reactions Analysis

Pyrimidine derivatives exhibit various chemical reactions. For example, they can undergo a reaction with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques. For instance, the compound “6- [ (5-chlorothiophen-2-yl)methyl]-2-methyl-4-pyrrolidin-1-yl-7,8-dihydro-5H-pyrido [4,3-d]pyrimidine” has a molecular formula of C17H21ClN4S and is listed in the PubChem database .

Scientific Research Applications

Crystal Structure and Binding Motifs

Pyrimidine and its derivatives, including aminopyrimidines, exhibit significant biological importance due to their natural occurrence as components of nucleic acids. The study of pyrimethamine, a closely related antifolate drug used in anti-malarial chemotherapy, reveals its crystal structures forming hydrogen-bonded bimolecular ring motifs, indicating the role sulfonic acid groups play in mimicking carboxylate anions. This structural insight is crucial for designing compounds with specific binding properties (Balasubramani et al., 2007).

Antitumor Activities

Pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. For instance, new pyrrolo[2,3-d]pyrimidines with heteroaryl substitution have shown significant potency against colon cancer cell lines, highlighting the potential of these compounds in cancer research (Tangeda & Garlapati, 2010). Additionally, sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines have been synthesized and exhibited remarkable antifungal activity, suggesting their use in developing new antifungal agents (El-Gaby et al., 2002).

Inhibitors of Enzymatic Activity

Some pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase, showing antitumor and antibacterial properties. These compounds, evaluated against a variety of thymidylate synthases and dihydrofolate reductases, demonstrate the potential of pyrimidine derivatives as nonclassical antifolate inhibitors (Gangjee et al., 1996).

Alzheimer's Disease Research

Pyrrolo[2,3-d]pyrimidine-based sulfonamides have been synthesized and evaluated for their enzyme inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes crucial in Alzheimer's disease treatment. This research suggests their potential role in developing treatments for neurodegenerative diseases (Rehman et al., 2017).

Nonlinear Optical (NLO) Materials

Thiopyrimidine derivatives have been explored for their electronic and NLO properties, indicating their promising applications in the fields of medicine and NLO materials. This research contributes to the development of heterocyclic aromatic compounds with significant pharmacophore due to their applications in these areas (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often related to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives depend on their specific structures and applications. It’s important to refer to the appropriate safety data sheets for specific compounds .

Future Directions

The future directions in the research of pyrimidine derivatives involve the development of new strategies for treating diseases that provide a high selectivity margin . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(5-chlorothiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S2/c11-9-1-2-10(17-9)18(15,16)14-4-7-3-12-6-13-8(7)5-14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPSIILHTALBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.